Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Overview
Description
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a heterocyclic compound with the molecular formula C8H7BrN2O2S and a molecular weight of 275.12 g/mol . This compound is characterized by the presence of an imidazo[5,1-b]thiazole core, which is a fused bicyclic system containing both imidazole and thiazole rings. The ethyl ester group at the 7-position and the bromine atom at the 2-position further define its structure .
Scientific Research Applications
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the bioavailability of this compound.
Result of Action
Some derivatives of the compound have shown activity against fast-growing mycobacterium smegmatis , suggesting potential antimicrobial properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate typically involves the reaction of ethyl isocyanoacetate with sodium hydride in N,N-dimethylformamide under an argon atmosphere . The reaction is carried out under ice cooling to control the exothermic nature of the reaction. The resulting intermediate is then treated with appropriate reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole and imidazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[5,1-b]thiazole derivatives .
Comparison with Similar Compounds
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-bromoimidazo[2,1-b]thiazole-5-carboxylate
- Ethyl 2-bromoimidazo[4,3-b][1,3,4]thiadiazole-7-carboxylate
These compounds share the imidazo[5,1-b]thiazole core but differ in the position of the bromine atom and the nature of the substituents. The unique structural features of this compound contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)6-7-11(4-10-6)3-5(9)14-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUMAAIQJXASCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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